trans-Stilbene

Catalog No.
S564362
CAS No.
103-30-0
M.F
C14H12
M. Wt
180.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Stilbene

CAS Number

103-30-0

Product Name

trans-Stilbene

IUPAC Name

(E)-stilbene

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

PJANXHGTPQOBST-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Solubility

Insoluble (NTP, 1992)
1.61e-06 M
Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc
2.90X10-1 mg/l in water at 25 °C

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Bioactivity and Potential Health Benefits

Research has explored the potential bioactivity of trans-stilbene, demonstrating a range of promising effects, including:

  • Antioxidant activity: Trans-stilbene exhibits free radical scavenging abilities, potentially offering protection against oxidative stress linked to various chronic diseases [].
  • Anti-inflammatory properties: Studies suggest trans-stilbene may modulate inflammatory pathways, potentially contributing to the management of inflammatory conditions [].
  • Neuroprotective effects: Research suggests trans-stilbene may have neuroprotective properties, potentially benefiting brain health and cognitive function [].
  • Anticancer potential: Studies have investigated the potential of trans-stilbene in cancer prevention and treatment, although further research is needed to fully understand its mechanisms and efficacy [].

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of trans-stilbene is crucial for evaluating its potential therapeutic applications. Studies have shown that trans-stilbene undergoes rapid metabolism in the body, primarily in the liver, leading to various metabolites []. This rapid metabolism may contribute to its low bioavailability, limiting the amount of trans-stilbene reaching its target sites in the body. Researchers are exploring strategies to improve the bioavailability of trans-stilbene for potential therapeutic use.

Future Directions and Challenges

Trans-stilbene continues to be a subject of active scientific research due to its potential health benefits. Future research directions include:

  • Conducting further clinical trials to evaluate the efficacy and safety of trans-stilbene for specific health conditions.
  • Developing strategies to improve the bioavailability of trans-stilbene for potential therapeutic applications.
  • Investigating the underlying mechanisms of action of trans-stilbene to understand its diverse biological effects.

Physical Description

Trans-stilbene appears as off-white crystals. Melting point of 122-124°C. Shows blue fluorescence. (NTP, 1992)

Color/Form

Crystals from 95% ethanol
Colorless or slightly yellow crystals

XLogP3

4.8

Boiling Point

583 to 585 °F at 760 mm Hg (NTP, 1992)
306.75 °C
306-307 °C @ 760 mm Hg

Density

0.9707 at 68 °F (NTP, 1992)
0.9707

LogP

4.81 (LogP)
log Kow = 4.81

Melting Point

255 to 257 °F (NTP, 1992)
124 °C

UNII

3FA7NW80A0

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 48 companies with hazard statement code(s):;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (95.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg
8.81X10-4 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

103-30-0
588-59-0

Wikipedia

(E)-stilbene
Stilbene

Methods of Manufacturing

Trans-form prepd by Clemmensen redn of benzoin: Shriner, Berger, Org Syn Coll Vol III, 786 (1955); cis-form by copper-chromite decarboxylation of alpha-phenylcinnamic acid: Buckles, Wheeler, Org Synth Coll Vol IV, 857 (1963).
Synthesis of cis- and trans-forms by Wittig reaction and decarboxylation of phenylcinnamic acids: Wheeler, Batlle de Pabon, J Org Chem 30, 1473 (1965).
By passing toluene over hot lead oxide. Method of purification: crystallization; zone melting used for very pure crystals.

General Manufacturing Information

Benzene, 1,1'-(1E)-1,2-ethenediylbis-: ACTIVE

Stability Shelf Life

VOLATILE WITH STEAM.

Dates

Modify: 2023-08-15
Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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